molecular formula C38H34O4 B15343223 2,2'-Bis(methoxymethoxy)-6,6'-bis(4-methylphenyl)-1,1'-binaphthalene CAS No. 403730-06-3

2,2'-Bis(methoxymethoxy)-6,6'-bis(4-methylphenyl)-1,1'-binaphthalene

Cat. No.: B15343223
CAS No.: 403730-06-3
M. Wt: 554.7 g/mol
InChI Key: HOPDPSUATXTOJE-UHFFFAOYSA-N
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Description

(S)-2,2’-Bis-(methoxymethoxy)-6,6’-dip-tolyl-1,1’-binaphthyl is a chiral compound with significant applications in organic synthesis. It is characterized by the presence of methoxymethoxy groups and dip-tolyl substituents on a binaphthyl backbone. This compound is particularly notable for its use in asymmetric synthesis due to its chiral nature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,2’-Bis-(methoxymethoxy)-6,6’-dip-tolyl-1,1’-binaphthyl typically involves the protection of hydroxyl groups on a binaphthyl precursor using methoxymethyl chloride in the presence of a base such as diisopropylethylamine (DIPEA). The reaction is carried out in a solvent like dichloromethane at low temperatures to ensure high selectivity and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maintain the purity and yield of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while ensuring consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

(S)-2,2’-Bis-(methoxymethoxy)-6,6’-dip-tolyl-1,1’-binaphthyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can regenerate hydroxyl groups .

Scientific Research Applications

(S)-2,2’-Bis-(methoxymethoxy)-6,6’-dip-tolyl-1,1’-binaphthyl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2,2’-Bis-(methoxymethoxy)-6,6’-dip-tolyl-1,1’-binaphthyl involves its role as a chiral ligand. It interacts with metal catalysts to form chiral complexes, which then facilitate asymmetric reactions. The molecular targets include various metal ions, and the pathways involved are those of catalytic cycles in asymmetric synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2,2’-Bis-(methoxymethoxy)-6,6’-dip-tolyl-1,1’-binaphthyl is unique due to its specific chiral configuration and the presence of dip-tolyl groups, which enhance its effectiveness as a chiral ligand in asymmetric synthesis. This makes it particularly valuable in producing enantiomerically pure compounds .

Properties

CAS No.

403730-06-3

Molecular Formula

C38H34O4

Molecular Weight

554.7 g/mol

IUPAC Name

2-(methoxymethoxy)-1-[2-(methoxymethoxy)-6-(4-methylphenyl)naphthalen-1-yl]-6-(4-methylphenyl)naphthalene

InChI

InChI=1S/C38H34O4/c1-25-5-9-27(10-6-25)29-13-17-33-31(21-29)15-19-35(41-23-39-3)37(33)38-34-18-14-30(28-11-7-26(2)8-12-28)22-32(34)16-20-36(38)42-24-40-4/h5-22H,23-24H2,1-4H3

InChI Key

HOPDPSUATXTOJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC3=C(C=C2)C(=C(C=C3)OCOC)C4=C(C=CC5=C4C=CC(=C5)C6=CC=C(C=C6)C)OCOC

Origin of Product

United States

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